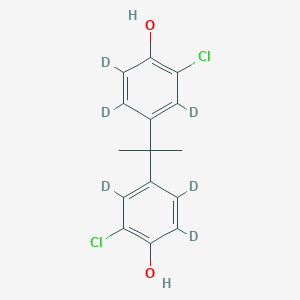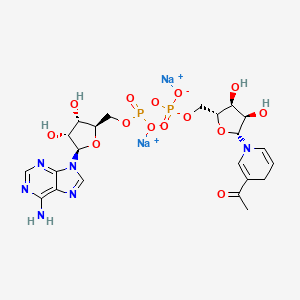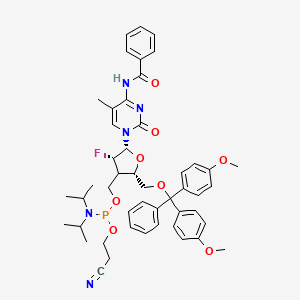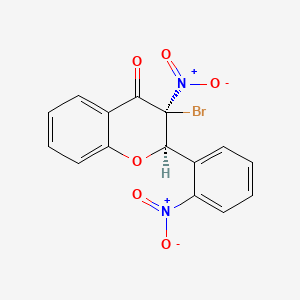
D4R agonist 24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FGH31, also known as Compound 24, is a potent and selective dopamine D4 receptor agonist. It exhibits a high affinity for the dopamine D4 receptor with a dissociation constant (K_i) of 1.6 nanomolar. This compound is notable for its selective G protein-coupled receptor kinase 2 (GRK2) dependency and partial activation of β-arrestin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FGH31 involves multiple steps, starting from commercially available precursors. The key steps include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups via selective substitution reactions.
- Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods: Industrial production of FGH31 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
- Use of automated reactors for precise control of reaction conditions.
- Implementation of continuous flow chemistry to enhance efficiency.
- Advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: FGH31 undergoes various chemical reactions, including:
Oxidation: FGH31 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Selective substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups.
Scientific Research Applications
FGH31 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study dopamine D4 receptor interactions and signaling pathways.
Biology: Investigates the role of dopamine D4 receptors in various biological processes, including neurotransmission and behavior.
Medicine: Potential therapeutic applications in treating neurological disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD).
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
Mechanism of Action
FGH31 exerts its effects by selectively binding to and activating dopamine D4 receptors. This activation is dependent on G protein-coupled receptor kinase 2 (GRK2) and partially activates β-arrestin. The molecular targets include the dopamine D4 receptor, and the pathways involved are primarily related to dopamine signaling and neurotransmission .
Comparison with Similar Compounds
Mirtazapine: A tetracyclic antidepressant with a unique mechanism of action.
Olanzapine: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.
Oxolinic Acid: A synthetic antimicrobial used in urinary tract infections.
Octopamine Hydrochloride: A biogenic monoamine with neurohormonal and neurotransmitter functions.
Comparison: FGH31 is unique in its selective activation of dopamine D4 receptors with high affinity and GRK2 dependency. Unlike other compounds, FGH31 partially activates β-arrestin, making it a valuable tool for studying biased agonism and receptor signaling pathways .
Properties
Molecular Formula |
C33H36N4O2 |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-[2-(4-phenylphenyl)phenyl]urea |
InChI |
InChI=1S/C33H36N4O2/c1-39-32-15-8-7-14-31(32)37-24-22-36(23-25-37)21-9-20-34-33(38)35-30-13-6-5-12-29(30)28-18-16-27(17-19-28)26-10-3-2-4-11-26/h2-8,10-19H,9,20-25H2,1H3,(H2,34,35,38) |
InChI Key |
VGUQUIYJFQJLRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCNC(=O)NC3=CC=CC=C3C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12389729.png)


![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)



![[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B12389759.png)



![[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B12389779.png)
